N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide is a chemical compound characterized by its unique thiazole structure, which incorporates both a sulfonamide and an aminoethyl group. Its molecular formula is , and it has a molecular weight of approximately 237.30 g/mol . The compound features a thiazole ring that contributes to its biological activity and potential therapeutic applications.
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its thiazole structure is known to enhance interaction with biological targets, making it a candidate for further pharmacological studies. Preliminary studies suggest it may inhibit certain bacterial enzymes, contributing to its potential as an antibiotic agent .
The synthesis of N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide typically involves:
These methods may vary based on the desired purity and yield .
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide has potential applications in:
Its unique structure may also allow for modifications that enhance its efficacy or reduce side effects.
Interaction studies have shown that N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide can engage with various biological targets:
Further research is necessary to elucidate these interactions fully and their implications for drug development .
Several compounds share structural similarities with N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Contains a sulfanilamide group | First synthetic antibacterial agent |
| Benzothiazole | Thiazole ring with additional benzene | Known for anticancer properties |
| 5-Methylthiazole | Methylated thiazole structure | Involved in vitamin biosynthesis |
These compounds highlight the diversity within thiazole derivatives while emphasizing the unique combination of aminoethyl and sulfonamide functionalities present in N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide .
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide features a 2,3-dihydrothiazole core, a partially saturated heterocyclic ring containing sulfur and nitrogen atoms. The thiazole ring is substituted at position 4 with a methyl group and at position 5 with a sulfonamide moiety (-SO₂NH₂). Additionally, an aminoethyl side chain (-NH₂CH₂CH₂-) is attached to the sulfonamide nitrogen, introducing a primary amine functional group. This combination of electron-withdrawing (sulfonamide) and electron-donating (aminoethyl) groups creates a unique electronic profile that influences reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 1155139-93-7 |
| Molecular Formula | C₆H₁₁N₃O₃S₂ |
| Molecular Weight | 237.30 g/mol |
| Purity | 98% |
| Key Functional Groups | Sulfonamide, Aminoethyl, Thiazole |
The compound’s structure has been confirmed through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These methods verify the integrity of the thiazole ring, the sulfonamide group, and the aminoethyl side chain.
While specific spectroscopic data for this compound are not publicly disclosed, analogous 2,3-dihydrothiazole sulfonamides exhibit distinct infrared (IR) absorption bands for the sulfonamide S=O stretch (1130–1370 cm⁻¹) and N-H bending (1550–1650 cm⁻¹). The aminoethyl group likely contributes to solubility in polar solvents, while the methyl and thiazole groups enhance lipophilicity, balancing the compound’s partition coefficient.